molecular formula C12H24N2O5 B2925176 1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone formate CAS No. 1421515-83-4

1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone formate

Cat. No.: B2925176
CAS No.: 1421515-83-4
M. Wt: 276.333
InChI Key: NEPIHRRZJHEKSV-UHFFFAOYSA-N
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Description

1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone formate is a complex organic compound with a unique structure that combines a morpholine ring, a dimethylamino group, and an ethoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone formate typically involves a multi-step process. One common method starts with the reaction of morpholine with formaldehyde and dimethylamine to form the intermediate 3-((Dimethylamino)methyl)morpholine. This intermediate is then reacted with ethyl chloroacetate to yield 1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone. Finally, the formate salt is formed by treating the product with formic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone formate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone formate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Aminomethyl)morpholino)-2-ethoxyethanone: Lacks the dimethylamino group, resulting in different reactivity and applications.

    1-(3-((Dimethylamino)methyl)piperidino)-2-ethoxyethanone: Contains a piperidine ring instead of a morpholine ring, affecting its chemical properties.

    1-(3-((Dimethylamino)methyl)morpholino)-2-methoxyethanone: Has a methoxy group instead of an ethoxy group, influencing its solubility and reactivity.

Uniqueness

1-(3-((Dimethylamino)methyl)morpholino)-2-ethoxyethanone formate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[3-[(dimethylamino)methyl]morpholin-4-yl]-2-ethoxyethanone;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.CH2O2/c1-4-15-9-11(14)13-5-6-16-8-10(13)7-12(2)3;2-1-3/h10H,4-9H2,1-3H3;1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPIHRRZJHEKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCOCC1CN(C)C.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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